3-(Azetidin-3-yloxy)-6-chloropyridazine
Overview
Description
Azetidines are four-membered heterocyclic compounds containing nitrogen . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, “Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride” has a molecular weight of 229.66 .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a variety of compounds related to azetidinones, exploring their potential as bioactive molecules. A notable study involves the synthesis of novel 6H-indolo(2,3-b)quinoxaline fused azetidinones, demonstrating antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. The synthesis process involved several steps, including the formation of Schiff bases and β-lactam moiety incorporation through cycloaddition reactions, with the compounds showing promising antimicrobial agents, particularly derivatives substituted with para nitro groups (S. Padmini, Narayana M Babu, & Madhavan, 2015).
Azetidines and azetidin-2-ones have been studied for their stability, synthesis methods, and reactivity towards electrophiles and nucleophiles. The applications of these compounds are diverse, ranging from serving as precursors for β-amino acids, amides, and various heterocyclic compounds to their use in the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Azetidin-2-ones, in particular, have found applications as antibacterials, cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents, with ezetimibe being a clinically used azetidin-2-one (G. S. Singh, M. D’hooghe, & N. Kimpe, 2008).
Antimicrobial Activity
A series of azetidinone derivatives have been synthesized and characterized, exhibiting significant antibacterial and anti-convulsant properties. These compounds were synthesized by condensation of 2,4-dinitro phenyl hydrazine with various substituted aromatic aldehydes, followed by reactions with chloroacetyl chloride and triethylamine. Their antimicrobial activity was evaluated against different bacterial and fungal strains, showing good activity, particularly compounds with 3-chloro substitutions (A. Rajasekaran & S. Murugesan, 2006).
Another study focused on the synthesis and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectra, showing significant antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (N. Desai & A. Dodiya, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(azetidin-3-yloxy)-6-chloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-2-7(11-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJDIMVZXXFGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yloxy)-6-chloropyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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